molecular formula C14H16N6O2 B6443711 8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 2549020-45-1

8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6443711
CAS RN: 2549020-45-1
M. Wt: 300.32 g/mol
InChI Key: GLQMSNTUHXQAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C14H16N6O2 and its molecular weight is 300.32 g/mol. The purity is usually 95%.
The exact mass of the compound 8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione is 300.13347377 g/mol and the complexity rating of the compound is 490. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-1,3,8-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity

Compounds of the pyrido[2,3-d]pyrimidines class, which is structurally similar to your compound, exhibit antiproliferative activity . For instance, the compound API-1, a pyrido[2,3-d]pyrimidin-5-one derivative, is a promising antiproliferative agent .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines also show antimicrobial activity . This suggests that your compound might have potential applications in combating various microbial infections.

Anti-inflammatory and Analgesic Activity

These compounds have been found to possess anti-inflammatory and analgesic properties . This could make them useful in the development of new pain relief medications.

Hypotensive Activity

Pyrido[2,3-d]pyrimidines have demonstrated hypotensive activity , indicating potential use in the treatment of high blood pressure.

Antihistaminic Activity

These compounds have shown antihistaminic activity , suggesting potential applications in allergy treatments.

Inhibitors for PARP-1

A novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues, structurally related to your compound, have been synthesized as potential inhibitors against PARP-1 . These compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Compounds structurally similar to yours have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Anticancer Activity

Compounds with a pyrrolo[3,2-d]pyrimidine scaffold, similar to your compound, have been synthesized and tested for antiproliferative activity . This suggests potential applications in cancer treatment.

properties

IUPAC Name

8-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c1-8-6-9-10(17-8)11(16-7-15-9)20-4-2-14(3-5-20)12(21)18-13(22)19-14/h6-7,17H,2-5H2,1H3,(H2,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQMSNTUHXQAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C(=NC=N2)N3CCC4(CC3)C(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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